molecular formula C₃₆H₃₁F₃N₂O₁₄ B1141155 [(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate CAS No. 52583-24-1

[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate

Cat. No.: B1141155
CAS No.: 52583-24-1
M. Wt: 772.63
InChI Key:
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Scientific Research Applications

N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential use in developing new chemotherapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin involves multiple steps, starting from DaunorubicinSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin are typically proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include large-scale synthesis, purification, and quality control processes to ensure the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin involves its interaction with DNA and other cellular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell growth and proliferation. The molecular targets and pathways involved include topoisomerase II, an enzyme critical for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Trifluoroacetamido-4’-p-nitrobenzoyl Daunorubicin is unique due to its specific chemical modifications, which can enhance its stability, solubility, and biological activity compared to its parent compound, Daunorubicin .

Properties

IUPAC Name

[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31F3N2O14/c1-14-32(55-33(47)16-7-9-17(10-8-16)41(50)51)20(40-34(48)36(37,38)39)11-23(53-14)54-22-13-35(49,15(2)42)12-19-25(22)31(46)27-26(29(19)44)28(43)18-5-4-6-21(52-3)24(18)30(27)45/h4-10,14,20,22-23,32,44,46,49H,11-13H2,1-3H3,(H,40,48)/t14?,20?,22-,23-,32+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBZBLPEFVMINN-HTDYBMPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31F3N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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